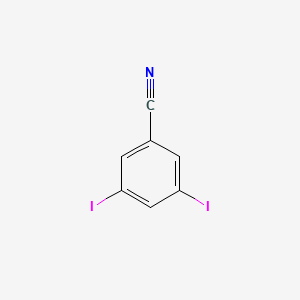

3,5-Diiodobenzonitrile

概要

説明

3,5-Diiodobenzonitrile is a dihalogenated benzonitrile derivative, where two iodine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is closely related to other halogenated benzonitriles, such as 3,5-dibromobenzonitrile and 3,5-dichlorobenzonitrile, which have been studied for their unique structural properties and potential applications in various fields, including organic synthesis and materials science.

Synthesis Analysis

The synthesis of halogenated benzonitriles typically involves halogenation reactions of the corresponding benzene derivatives. For instance, 3,5-dinitrobenzonitrile can be synthesized from benzoic acid through a series of reactions including nitration, esterification, amination, and dehydration . Although the specific synthesis of 3,5-diiodobenzonitrile is not detailed in the provided papers, similar methodologies could be applied, substituting the appropriate halogenating agents to introduce iodine atoms into the benzene ring.

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles is characterized by the presence of a cyano group attached to a benzene ring that is further substituted with halogen atoms. For example, 3,5-dibromobenzonitrile molecules lie on a crystallographic mirror plane, and the molecules pack in a head-to-tail fashion based on weak hydrogen bonding . The diiodo analog would likely exhibit similar structural features, with the possibility of forming chain-like arrangements and interactions between iodine atoms, as observed in other dihalogenated compounds .

Chemical Reactions Analysis

Halogenated benzonitriles can participate in various chemical reactions, including nucleophilic aromatic substitutions. For example, 3-trichloromethylbenzonitrile undergoes reactions with sodium methoxide to yield different substitution products . The presence of electron-withdrawing groups such as nitriles and halogens on the benzene ring activates the compound towards nucleophilic attack, suggesting that 3,5-diiodobenzonitrile could also be a substrate for similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles are influenced by the presence of the cyano group and the halogen substituents. These compounds typically exhibit strong intermolecular interactions, such as hydrogen bonding and halogen...halogen contacts, which can lead to the formation of polymorphs and solvates . The specific physical properties, such as melting points, solubility, and crystalline structure, would depend on the nature of the halogen atoms and the overall molecular symmetry.

科学的研究の応用

Herbicidal Applications

3,5-Diiodobenzonitrile and its derivatives, like 3,5-diiodo-4-hydroxybenzonitrile (ioxynil), have been extensively researched for their herbicidal properties. Studies have revealed that ioxynil and similar compounds are effective in controlling broad-leafed weeds in agricultural settings. These substances operate by inhibiting photosynthesis in plants, thereby acting as selective herbicides. Research has also explored the high atom efficiency and environmental friendliness of these herbicides, highlighting their potential for sustainable agricultural practices (Subbarayappa et al., 2010) (Subbarayappa et al., 2011).

Photodecomposition in Environmental Settings

The environmental photodecomposition of 3,5-diiodobenzonitrile derivatives like bromoxynil has been studied, providing insights into how these compounds break down under environmental conditions. This research is crucial for understanding the long-term impact of these herbicides on ecosystems and their potential persistence or degradation in soil and water systems (Kochany et al., 1990).

Biochemical and Molecular Applications

3,5-Diiodobenzonitrile and its analogs have also been used in biochemical studies, particularly in understanding the interaction of these compounds with various biological systems. For example, the effects of these compounds on root growth in plants, mitochondrial activity, and their transformation in microbial systems have been investigated. These studies provide valuable information on the biochemical pathways affected by these herbicides and their broader ecological impact (Wain, 1977) (Veselá et al., 2012) (Ferrari & Moreland, 1969).

Structural and Crystallographic Studies

The structural characteristics of 3,5-diiodobenzonitrile derivatives have been explored through crystallographic studies. These investigations provide insights into the molecular arrangements and interactions of these compounds, which is important for understanding their physical properties and reactivities (Britton, 2006).

Safety and Hazards

作用機序

Target of Action

It is known that most herbicides, including 3,5-diiodobenzonitrile, must traverse the cell wall, the plasma membrane, and organellar membranes of a plant cell to reach its site of action .

Mode of Action

3,5-Diiodobenzonitrile interacts with its targets primarily through non-facilitated diffusion, as the membrane’s lipid bilayer is permeable to neutral, lipophilic xenobiotics . The physicochemical characteristics of the herbicide molecule, including lipophilicity and acidity, the plant cell membranes, and the electrochemical potential in the plant cell control herbicide absorption and accumulation .

Biochemical Pathways

It is known that herbicides can affect various metabolic, regulatory, and signal transduction pathways and networks .

Pharmacokinetics

It is known that most herbicides move across plant membranes via non-facilitated diffusion .

Result of Action

Once at the active site, a herbicide may accumulate to concentrations that will elicit a phytotoxic response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Diiodobenzonitrile. For instance, dust explosion is possible if 3,5-Diiodobenzonitrile is in powder or granular form, mixed with air .

特性

IUPAC Name |

3,5-diiodobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFGPPPOXDYZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314518 | |

| Record name | 3,5-Diiodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

289039-52-7 | |

| Record name | 3,5-Diiodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3,5-Diiodobenzonitrile, commonly known as Ioxynil, primarily acts as a photosynthetic inhibitor. Research suggests that it disrupts the photosynthetic electron transport chain, specifically by inhibiting ubiquinone reduction when succinate or NADH are used as substrates in isolated mitochondria. [] This inhibition can be reversed by the addition of menadione (vitamin K3) or ubiquinol, but not by ubiquinone, suggesting a specific site of action within the electron transport chain. []

A: Ioxynil's interference with photosynthesis leads to a cascade of downstream effects. Studies have shown a reduction in oxygen uptake and ATP concentrations in treated plants. [] This energy depletion disrupts vital cellular processes like RNA and protein synthesis, ultimately impairing growth and development. [, ] Visible symptoms in plants often include leaf scorch and reduced grain yield at higher concentrations. []

ANone: The molecular formula of Ioxynil is C7H3I2NO, and its molecular weight is 370.92 g/mol.

A: While Ioxynil has been effective against a range of weed species, resistance has been documented. For instance, horseweed (Conyza canadensis) biotypes exhibiting resistance to atrazine have also shown cross-resistance to Ioxynil. [] This cross-resistance suggests a potential overlap in the target sites or mechanisms of action between these herbicides.

A: Research has shown that Ioxynil can influence microbial activity in soil. In one study, Ioxynil initially suppressed microbial activity, but later stimulated it. [] Interestingly, it was also found to retard nitrification in alkaline soil while increasing it in acidic soil, suggesting a complex interaction with nitrogen cycling processes. []

A: Ioxynil has been shown to induce leakage from liposomes prepared from soybean phosphatidylcholine. [] This suggests that Ioxynil can interact with and potentially disrupt biological membranes.

A: Environmental factors can influence Ioxynil's effectiveness. Studies on fumitory (Fumaria officinalis) showed that higher temperatures and humidity enhanced the efficacy of Ioxynil, leading to complete plant death. [] This highlights the importance of considering environmental conditions when using Ioxynil as a herbicide.

A: Research indicates that Ioxynil can inhibit the growth of certain bacterial species. Studies have shown that Ioxynil inhibited the growth of Erwinia carotovora and Bacillus sp. at concentrations of 10-25 µg/ml. [] This finding suggests a potential impact on soil microbial communities.

A: While specific analytical techniques are not detailed in the provided abstracts, spectrophotometry is mentioned as a method for measuring dye leakage from liposomes in the presence of Ioxynil. [] Various chromatographic and spectrometric techniques are likely employed for the detection, quantification, and monitoring of Ioxynil in environmental and biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3034974.png)

![4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3034975.png)

![5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3034977.png)